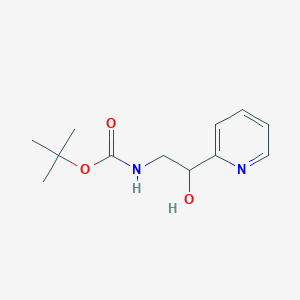
tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate: is an organic compound with the molecular formula C12H18N2O3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group and a pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) or Rearrangement: One common method involves the reaction of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Microwave-Accelerated Zirconium(IV)-Catalyzed Exchange: This method involves the use of zirconium(IV) catalysts and microwave acceleration to facilitate the exchange processes of dialkyl carbonates and carbamates in the presence of amines.
Industrial Production Methods: Industrial production methods for tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the carbamate group intact.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis .
- Employed in the synthesis of various organic compounds, including tetrasubstituted pyrroles .
Biology and Medicine:
- Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also act as a ligand, binding to metal ions or receptors and modulating their function .
Comparison with Similar Compounds
tert-Butyl (2-hydroxy-2-(pyridin-3-yl)ethyl)carbamate: Similar structure but with the pyridine ring in a different position.
tert-Butyl 5-bromo-3-hydroxy-2-pyridylcarbamate: Contains a bromine atom on the pyridine ring.
Uniqueness:
- The specific positioning of the hydroxy and pyridine groups in tert-Butyl (2-hydroxy-2-(pyridin-2-yl)ethyl)carbamate provides unique reactivity and binding properties compared to its analogs.
- Its ability to act as a versatile protecting group and its potential biological activities make it a valuable compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-2-pyridin-2-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-10(15)9-6-4-5-7-13-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTNLDCAFUECLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
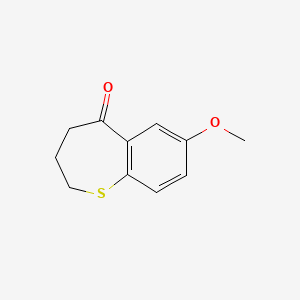
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2473713.png)
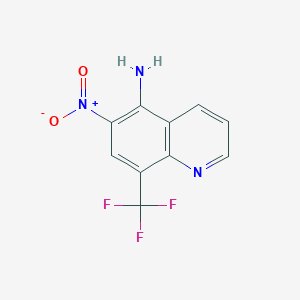
![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole](/img/structure/B2473717.png)
![2-Chloro-N-[[2-(fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]acetamide](/img/structure/B2473718.png)
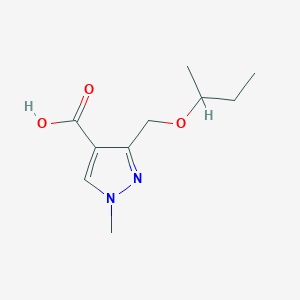
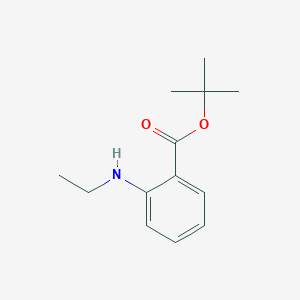
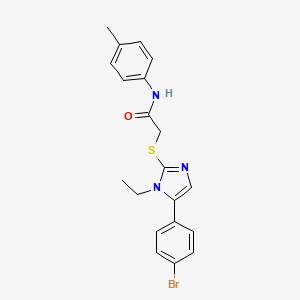
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)
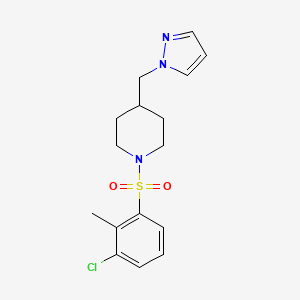
![2-(([(9H-Fluoren-9-yl)methoxy]carbonyl)amino)-3-(1-methyl-1h-imidazol-2-yl)propanoic acid](/img/structure/B2473726.png)
![[3-(Trifluoromethyl)phenyl]methylcyanamide](/img/structure/B2473728.png)
![N-(3-methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2473733.png)
